Home > Products > Screening Compounds P130887 > Thalidomide-5'-O-PEG2-OH
Thalidomide-5'-O-PEG2-OH -

Thalidomide-5'-O-PEG2-OH

Catalog Number: EVT-14899182
CAS Number:
Molecular Formula: C17H18N2O7
Molecular Weight: 362.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-5'-O-PEG2-OH is a synthetic compound that merges thalidomide, a drug historically known for its sedative and antiemetic properties, with a polyethylene glycol (PEG) linker. This combination enhances the compound's solubility and stability, making it valuable in various scientific research applications, particularly in the fields of pharmacology and biochemistry. Thalidomide-5'-O-PEG2-OH is primarily recognized for its anti-inflammatory and anti-angiogenic properties, which are critical in studying diseases like cancer and autoimmune disorders.

Source

Thalidomide-5'-O-PEG2-OH is synthesized through chemical processes that involve the activation of the PEG linker followed by its conjugation with thalidomide. The compound can be obtained from specialized chemical suppliers and is utilized mainly for research purposes rather than therapeutic applications due to the historical context of thalidomide's use.

Classification

Thalidomide-5'-O-PEG2-OH belongs to the class of compounds known as bioconjugates, specifically designed for targeted protein degradation and other biochemical applications. It is classified under synthetic organic compounds due to its man-made nature, combining elements from both small-molecule drugs and polymer chemistry.

Synthesis Analysis

Methods

The synthesis of Thalidomide-5'-O-PEG2-OH typically involves several key steps:

  1. Activation of PEG Linker: The PEG linker is activated using reagents such as N-hydroxysuccinimide esters, which facilitate the subsequent reaction with thalidomide.
  2. Conjugation Reaction: The activated PEG linker is then reacted with thalidomide under controlled conditions to form Thalidomide-5'-O-PEG2-OH. This process often requires specific temperature and pH controls to ensure optimal yield and purity.
  3. Purification: After synthesis, the product undergoes purification techniques such as high-performance liquid chromatography (HPLC) to ensure quality and remove any unreacted materials or by-products.

Technical Details

The industrial production of Thalidomide-5'-O-PEG2-OH mirrors these laboratory methods but operates on a larger scale with enhanced quality control measures. Techniques like nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the final product.

Molecular Structure Analysis

Structure

Thalidomide-5'-O-PEG2-OH has a complex molecular structure characterized by:

  • A thalidomide moiety that provides biological activity.
  • A polyethylene glycol linker that enhances solubility and facilitates bioconjugation.

The molecular formula for Thalidomide-5'-O-PEG2-OH is C20H24N2O7C_{20}H_{24}N_{2}O_{7}, with a molecular weight of approximately 404.419 g/mol. The structural representation includes functional groups that allow for further chemical modifications .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-5'-O-PEG2-OH can participate in various chemical reactions:

  1. Oxidation: The compound may undergo oxidation to form hydroxylated derivatives.
  2. Reduction: Reduction reactions can modify functional groups attached to the PEG linker.
  3. Substitution: The presence of functional groups allows for substitution reactions where different moieties can be introduced.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide or other mild oxidants.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.

The conditions for these reactions typically involve controlled temperatures and pH levels to achieve desired outcomes without degrading the compound.

Major Products Formed

The major products from these reactions include various hydroxylated and substituted derivatives of Thalidomide-5'-O-PEG2-OH, which may exhibit different biological activities useful for further research.

Mechanism of Action

Thalidomide-5'-O-PEG2-OH exerts its biological effects primarily through its interaction with the cereblon E3 ubiquitin ligase complex. By binding to cereblon, it alters the substrate specificity of this ligase, promoting the ubiquitination and degradation of target proteins involved in various cellular processes such as inflammation and cancer progression.

This mechanism highlights its potential therapeutic implications, particularly in targeted protein degradation strategies used in drug development .

Physical and Chemical Properties Analysis

Physical Properties

Thalidomide-5'-O-PEG2-OH is characterized by:

  • High solubility in aqueous solutions due to the PEG component.
  • Stability under standard laboratory conditions, although specific storage conditions (refrigerated) are recommended to maintain integrity over time.

Chemical Properties

The compound exhibits:

  • Reactivity typical of both thalidomide derivatives and polyethylene glycol linkers.
  • Ability to undergo modifications that enhance its utility in biochemical applications.

Data on purity levels often exceeds 95%, ensuring reliability for research purposes .

Applications

Thalidomide-5'-O-PEG2-OH finds diverse applications across several scientific domains:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules.
  2. Biology: Used in studies related to protein degradation pathways and cellular signaling.
  3. Medicine: Investigated for potential therapeutic effects against diseases such as cancer, Crohn’s disease, and Alzheimer’s disease.
  4. Industry: Plays a role in developing new pharmaceuticals and bioconjugation techniques aimed at enhancing drug delivery systems .
Introduction to Thalidomide-5'-O-PEG2-OH in Modern Pharmacological Research

Historical Context of Thalidomide Derivatives in Medicinal Chemistry

The journey of thalidomide—from a notorious teratogen to a valuable therapeutic agent—forms the essential backdrop for understanding contemporary derivatives. Initially marketed in the 1950s as a sedative and antiemetic for morning sickness, thalidomide caused a global tragedy by inducing severe birth defects (including phocomelia and amelia) in approximately 10,000 infants before its withdrawal. This disaster fundamentally reshaped drug safety regulations worldwide [5] [6].

Decades of research revealed thalidomide's mechanism revolves around cereblon, a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. In 2010, landmark research demonstrated that thalidomide binds directly to cereblon, inhibiting its E3 ubiquitin ligase activity and disrupting fibroblast growth factor 8 (FGF8) signaling—a pathway critical for limb development [1]. Paradoxically, this same mechanism underpins thalidomide's clinical efficacy in multiple myeloma and erythema nodosum leprosum. This duality—teratogenicity versus therapeutic potential—drove efforts to create safer, more targeted derivatives. Early modifications focused on metabolite analogs like 5'-OH-thalidomide, identified in 2002 as possessing antiangiogenic properties, though with uncertain human relevance [3]. Thalidomide-5'-O-PEG2-OH emerged from this lineage as a purpose-built molecular tool for modern therapeutic paradigms.

Table 1: Key Milestones in Thalidomide Research and Derivative Development

Time PeriodDevelopmentSignificance
1954-1957Thalidomide synthesized and marketedInitial use as sedative/antiemetic [6]
1958-1961Recognition of teratogenicity (phocomelia)Global withdrawal; 10,000+ affected infants [5] [9]
Early 2000sIdentification of hydroxylated metabolites (5-OH and 5'-OH-thalidomide)5'-OH metabolite showed antiangiogenic activity in models [3]
2010Cereblon identified as primary molecular targetExplained teratogenic mechanism via FGF8 suppression [1]
2010s-PresentDevelopment of functionalized derivatives (e.g., Thalidomide-5'-O-PEG2-OH)Enables targeted protein degradation technologies [4] [10]

Rationale for PEGylation in Thalidomide Analog Development

PEGylation—the covalent attachment of polyethylene glycol chains—addresses critical pharmaceutical limitations inherent to the classical thalidomide structure. Thalidomide-5'-O-PEG2-OH specifically features a diethylene glycol (PEG2) spacer linked to the glutarimide ring via an ether bond, terminating in a hydroxyl group [4] [7]. This deliberate structural modification serves multiple purposes:

  • Enhanced Solubility and Bioavailability: Thalidomide exhibits notoriously poor aqueous solubility (≤0.1 mg/mL), complicating formulation and delivery. The hydrophilic PEG2 spacer significantly increases water solubility, facilitating in vitro and in vivo handling in research settings. Product specifications explicitly note this improvement as a key feature [4] [10].

  • Spatial Separation for Conjugation: The 5'-position modification positions the terminal hydroxyl group distally from the cereblon-binding phthalimide moiety. This spatial arrangement is crucial for maintaining cereblon-binding affinity while enabling conjugation chemistry. The hydroxyl serves as a "chemical handle" for coupling to target protein ligands or solid supports via esterification, ether formation, or other reactions [7] [10].

  • Preservation of Cereblon-Binding Activity: Structural studies confirm that modifications at the glutarimide ring's 5'-position minimally disrupt thalidomide's interaction with cereblon's tri-tryptophan pocket. The PEG2 linker acts as a flexible tether rather than a steric blocker, allowing the phthalimide group to engage cereblon effectively [1] [9]. The terminal hydroxyl maintains low steric hindrance while providing a functional group for downstream modification.

Table 2: Structural and Functional Properties of Thalidomide vs. Thalidomide-5'-O-PEG2-OH

PropertyThalidomideThalidomide-5'-O-PEG2-OH
Chemical StructureC13H10N2O4C17H18N2O7 [4]
Molecular Weight258.24 g/mol362.34 g/mol [4]
Key Functional GroupsPhthalimide, GlutarimidePhthalimide, Glutarimide-5'-O-CH2CH2OCH2CH2-OH
Cereblon BindingYes (via phthalimide)Maintained [10]
Solubility ProfileVery low aqueous solubilityImproved water solubility via PEG2 spacer [4]
Chemical Handle for ConjugationAbsentTerminal hydroxyl (-OH) group [7]

Role of Thalidomide-5'-O-PEG2-OH in Targeted Protein Degradation (TPD) Strategies

Thalidomide-5'-O-PEG2-OH serves as a foundational cereblon-recruiting ligand within proteolysis-targeting chimeras (PROTACs) and related TPD technologies. Its design directly enables the construction of heterobifunctional degraders:

  • Mechanism as a PROTAC Component: In PROTACs, Thalidomide-5'-O-PEG2-OH is covalently linked via its terminal hydroxyl to a ligand targeting a protein of interest (POI). The resulting chimera simultaneously binds cereblon (CRBN) and the POI, forming a ternary complex. This proximity induces ubiquitination of the POI by the CRL4CRBN E3 ligase complex, leading to proteasomal degradation. Critically, the PEG2 linker optimizes distance and flexibility between the warheads, facilitating productive ternary complex formation [4] [8] [10].

  • Synthetic Versatility: The terminal hydroxyl group (-OH) enables straightforward conjugation chemistry. It can be readily activated or derivatized to form esters, ethers, carbamates, or other linkages. For example:

  • Reaction with carboxylic acids (using coupling agents like EDC/HATU) forms ester-linked conjugates.
  • Conversion to amine derivatives (e.g., Thalidomide-5'-amine-PEG2-amine, CAS 2357110-58-6) provides amine handles for amide bond formation [10].Commercial availability of derivatives like Thalidomide-O-PEG2-NHS ester (CAS 2639395-34-7) further simplifies coupling to amine-containing POI ligands [7] [8].
  • Advantages over Unmodified Thalidomide in Degrader Design: Unlike native thalidomide, which lacks conjugation sites, Thalidomide-5'-O-PEG2-OH provides a defined attachment point without compromising cereblon binding. The PEG2 spacer's length (~12-15 Å) is optimal for engaging targets within the "degradation window." This precise engineering minimizes "hook effect" (loss of activity at high concentrations due to binary complex dominance) and off-target effects associated with free thalidomide [4] [10]. Its application spans degrader development for diverse targets, including transcription factors and undruggable proteins.

Table 3: Thalidomide-5'-O-PEG2-OH in PROTAC Components and Assembly

PROTAC ComponentMolecular RoleContribution of Thalidomide-5'-O-PEG2-OH
E3 Ligase LigandRecruits E3 ubiquitin ligase complex (CRL4CRBN)Provides cereblon-binding phthalimide moiety [1] [9]
LinkerSpatially connects E3 ligand and POI ligandPEG2 spacer: Balances flexibility/rigidity, optimizes distance (~12-15 Å) [4] [10]
Chemical HandleEnables conjugation to POI ligandTerminal hydroxyl (-OH): Site for coupling chemistry (e.g., esterification, etherification) [7]
Solubilizing ElementImproves physicochemical properties of PROTACHydrophilic PEG2 enhances aqueous solubility vs. non-PEGylated thalidomide analogs

Properties

Product Name

Thalidomide-5'-O-PEG2-OH

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[2-(2-hydroxyethoxy)ethoxy]isoindole-1,3-dione

Molecular Formula

C17H18N2O7

Molecular Weight

362.3 g/mol

InChI

InChI=1S/C17H18N2O7/c20-5-6-25-7-8-26-10-1-2-11-12(9-10)17(24)19(16(11)23)13-3-4-14(21)18-15(13)22/h1-2,9,13,20H,3-8H2,(H,18,21,22)

InChI Key

ZUVUADVWNYDQCZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.